molecular formula C18H21N3O2 B12165332 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B12165332
M. Wt: 311.4 g/mol
InChI Key: GCZAZLYMBWUIRO-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a cyclopropane carboxamide group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, including the formation of the indole ring, the piperidine ring, and the cyclopropane carboxamide group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to a range of biological effects . The piperidine ring can enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C18H21N3O2/c22-17(12-5-6-12)19-14-7-9-21(10-8-14)18(23)16-11-13-3-1-2-4-15(13)20-16/h1-4,11-12,14,20H,5-10H2,(H,19,22)

InChI Key

GCZAZLYMBWUIRO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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